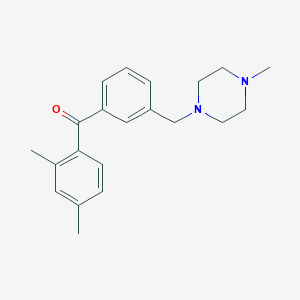

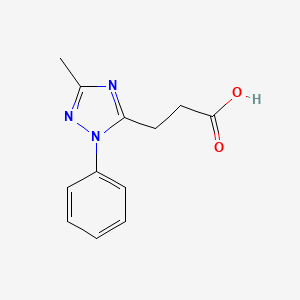

2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzophenone derivatives can involve photochemical reactions, as indicated in the first paper, where benzophenone is used as a photosensitizer for the synthesis of dimethyl cubane-1,4-dicarboxylate . The reaction proceeds via a Dexter energy transfer process, which is a non-radiative transfer of energy from the triplet excited state of benzophenone to a diene precursor .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be complex, as seen in the third paper, where the crystal structure of a related compound, 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3,8-dimethyl-4H-1-benzopyran-4-one, is described . The structure is stabilized by weak hydrogen bonds and π-π interactions, which are common stabilizing factors in benzophenone derivatives .

Chemical Reactions Analysis

Benzophenone derivatives undergo various photoinduced reactions. For instance, the second paper discusses the photolysis of 3-(hydroxymethyl)benzophenone, leading to the formation of different reactive intermediates, including triplet states and ketyl radicals . These intermediates can further react to form various products depending on the solvent and conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be studied using spectroscopic methods, as shown in the fourth paper, where the conformational stability and vibrational spectra (FT-IR and Raman) of 4-hydroxy-2,5-dimethylphenyl-benzophenone are analyzed . The study provides insights into the rotational barriers of the molecule and the influence of the hydroxyl group on the molecule's stability .

Scientific Research Applications

Environmental Presence and Ecotoxicology

Benzophenone derivatives, including compounds structurally related to 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, are extensively studied for their environmental presence, persistence, and potential ecotoxicological effects. Benzophenones are commonly used in various consumer products, leading to their widespread environmental dissemination. Notably, benzophenone-3 (BP-3), a compound with a structural motif similar to 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, has been identified in water bodies, raising concerns about its impact on aquatic ecosystems. BP-3 is recognized for its endocrine-disrupting capabilities, evidenced by altered reproductive outcomes in both human and wildlife studies (Ghazipura et al., 2017). Furthermore, the detection of BP-3 in various environmental matrices underscores the urgency for continued research on the ecological risks posed by benzophenone derivatives, including 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (Kim & Choi, 2014).

Toxicological Assessment

The toxicological profile of benzophenone compounds, akin to 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, is a subject of significant scientific inquiry. Research has delved into the endocrine-disrupting properties of these compounds, highlighting their potential to interfere with hormonal balance and induce reproductive toxicity. Studies on BP-3, for instance, suggest a link between exposure and adverse developmental and reproductive effects, indicating the necessity for a comprehensive toxicological evaluation of benzophenone derivatives to safeguard public health (Wnuk et al., 2021).

Pharmacokinetic and Pharmacodynamic Insights

Understanding the pharmacokinetics and pharmacodynamics of benzophenone derivatives, including 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, is critical for assessing their biological impact. The metabolic pathways, bioaccumulation potential, and interaction with biological receptors of these compounds are areas of active research. This knowledge is pivotal for predicting the physiological and toxicological effects of benzophenone derivatives, thereby informing risk assessments and regulatory decisions (Nugteren-van Lonkhuyzen et al., 2015).

Neurotoxicological Considerations

Recent investigations have also focused on the neurotoxic potential of benzophenone derivatives. The impact of these compounds on neurological health is becoming increasingly recognized, necessitating further research to elucidate their mechanisms of action and potential risks to the nervous system. Such studies are instrumental in comprehensively understanding the safety profile of benzophenone derivatives, including 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, especially in the context of widespread human exposure (Ruszkiewicz et al., 2017).

properties

IUPAC Name |

(2,4-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-7-8-20(17(2)13-16)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUNSSOWXSVZHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643428 |

Source

|

| Record name | (2,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898788-72-2 |

Source

|

| Record name | (2,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)

![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)